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Introduction

Andrographolide, a bicyclic diterpenoid lactone derived from the plant Andrographis paniculata,
is a compound with well-documented anti-inflammatory and immunomodulatory properties.[1]
[2] Traditionally used in South Asian countries for various ailments, modern research has
illuminated its potential as a therapeutic agent for a spectrum of inflammatory and autoimmune
diseases.[1][3] This document provides detailed application notes, summarizing preclinical and
clinical data, and offers experimental protocols for researchers, scientists, and drug
development professionals investigating the therapeutic utility of andrographolide in
autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel
disease.

Mechanism of Action

Andrographolide exerts its immunomodulatory effects by targeting several key signaling
pathways that are often dysregulated in autoimmune diseases. Its primary mechanisms involve
the suppression of pro-inflammatory transcription factors, inhibition of inflammatory signaling
cascades, and modulation of immune cell function.[4][5][6]

Key Signaling Pathways Modulated by Andrographolide:

» NF-kB (Nuclear Factor-kappa B) Pathway: Andrographolide is a potent inhibitor of the NF-kB
pathway, a central regulator of inflammatory responses.[6] It has been shown to prevent the
nuclear translocation of the p65 subunit of NF-kB and interfere with its binding to DNA.[4][7]
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This inhibition leads to the downregulation of various pro-inflammatory genes, including
cytokines like TNF-a, IL-13, and IL-6.[5][8][9] One mechanism involves the covalent
modification of the p50 subunit of NF-kB, which blocks its DNA binding capability.[10]

JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: The
JAK/STAT pathway is crucial for signaling downstream of cytokine receptors.
Andrographolide can suppress this pathway by inhibiting the phosphorylation of JAK1/2 and
STAT3, which is often constitutively active in autoimmune conditions.[4][11] This action
disrupts the signaling of key cytokines like IL-6 and IL-23, thereby impeding the
differentiation and function of pathogenic T helper cells, such as Th17 cells.[6][12]

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon
activation, triggers the maturation and release of highly pro-inflammatory cytokines IL-13 and
IL-18.[13] Andrographolide has been shown to attenuate the activation of the NLRP3
inflammasome, thereby reducing the secretion of these key inflammatory mediators.[14][15]
[16]

MAPK (Mitogen-Activated Protein Kinase) Pathway: Andrographolide can modulate the
MAPK signaling pathways (including p38, ERK1/2, and JNK), which are involved in the
production of inflammatory mediators.[9][17] By reducing the phosphorylation of p38 MAPK
and ERK1/2, it can decrease the secretion of IL-13 and IL-6 from cells like synovial
fibroblasts in rheumatoid arthritis.[17]

Immune Cell Function: Andrographolide directly impacts the function of various immune
cells. It can interfere with the maturation of dendritic cells (DCs) and their ability to present
antigens to T cells, a critical step in initiating adaptive immune responses.[1][18]
Furthermore, it directly inhibits T cell activation, proliferation, and cytokine release.[1][18]
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Caption: Andrographolide's multi-target inhibition of key inflammatory pathways.

Preclinical and Clinical Evidence

Andrographolide has been evaluated in numerous preclinical models of autoimmune diseases
and in a limited number of clinical trials, showing promising therapeutic effects.

Rheumatoid Arthritis (RA)

In animal models of RA, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis
(AA), andrographolide has been shown to significantly reduce paw swelling, decrease
inflammatory cytokine production (TNF-q, IL-1[3, IL-6), and suppress joint destruction.[8][17] It
also reduces neutrophil infiltration and the formation of neutrophil extracellular traps (NETS) in
joints, which are implicated in RA pathogenesis.[19]

A double-blind, randomized controlled trial found that patients receiving 100 mg of
andrographolide daily for 14 weeks experienced significant improvements in RA symptoms
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compared to placebo, including a reduction in the number and severity of swollen joints.[8]

Table 1: Summary of Quantitative Data for Andrographolide in Rheumatoid Arthritis
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Model/Populati
on

Study Type

Collagen-
Induced
Arthritis (CIA)
Mice

Preclinical

Treatment
Regimen

100 mg/kg/day
(oral)

Key
Quantitative Citation(s)

Outcomes

Significantly
attenuated
arthritis
severity and
joint damage.
Reduced
serum anti-

[17]

collagen Il
antibodies,
TNF-a, IL-1B,
and IL-6.

Adjuvant-
Induced Arthritis
(AA) Mice

Preclinical

Not specified

Decreased
plasma levels of
TNF-a, IFN-y, IL-
6, IL-17A.
Increased
plasma IL-10.
Reduced
neutrophil
infiltration (MPO,

NE expression)

[19][20]

in joints.

TNF-a stimulated
RA Synovial
Fibroblasts (In
Vitro)

Preclinical

5-20 pM

Dose-

dependently

decreased

secretion of IL-

1B and IL-6. [17]
Reduced
phosphorylation

of p38 MAPK

and ERK1/2.
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| Clinical Trial | 60 RA Patients | 100 mg/day (oral) for 14 weeks | Significant reduction in
number and severity of swollen joints vs. placebo. Reduced Rheumatoid Factor and IgA. |[8]
[20] |

Multiple Sclerosis (MS)

In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of MS,
andrographolide treatment significantly reduces disease symptoms, inhibits T cell and antibody
responses against myelin antigens, and prevents relapses.[1][21] It achieves this by interfering
with T cell activation and the antigen-presenting capacity of dendritic cells.[1][18] Spinal cords
from treated mice show reduced cellular infiltration, demyelination, and microglia activation.[21]

A pilot clinical study in patients with relapsing-remitting MS found that an Andrographis
paniculata extract could decrease fatigue, a common and disabling symptom of the disease.
[22] Another pilot trial in patients with non-active progressive MS suggested that
andrographolide could slow brain atrophy and disability progression.[23]

Table 2: Summary of Quantitative Data for Andrographolide in Multiple Sclerosis
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Study Type

Preclinical

Model/Populati
on

EAE Mice
(C57BLI6)

Treatment
Regimen

1-4 mglkg/day
(i.p.)

Key
Quantitative Citation(s)

Outcomes

Significantly
improved
clinical score.
Reduced cell
infiltration,

o [21]
demyelination,
and microglia
activation in
the spinal

cord.

Preclinical

EAE Mice

Not specified

Significantly

reduced EAE
symptoms by

inhibiting T cell [1]
and antibody
responses to

myelin antigens.

Clinical Trial

Relapsing-
Remitting MS

Patients

A. paniculata
extract (170
mg/day) for 12
months

Significant
reduction in
fatigue severity [22]
compared to

placebo.

| Clinical Trial | Non-active Progressive MS Patients | Not specified | Slowed brain atrophy and

progression of disability. |[23] |

Inflammatory Bowel Disease (IBD)

Andrographolide has demonstrated protective effects in animal models of colitis, such as those
induced by dextran sulfate sodium (DSS) and trinitrobenzene sulfonic acid (TNBS).[3][12][24] It
ameliorates symptoms like weight loss and diarrhea, reduces inflammatory cell infiltration in the
colon, and helps restore the intestinal barrier function.[24][25] Mechanistically, it inhibits the IL-
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23/1L-17 axis, suppresses pro-inflammatory cytokines (TNF-a, IL-1[3, IL-6), and restores the
balance of Th17 and regulatory T (Treg) cells.[12][24]

Table 3: Summary of Quantitative Data for Andrographolide in Inflammatory Bowel Disease
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Study Type

Preclinical

Model/lPopulati Treatment

on Regimen

DSS-Induced

. . Not specified
Colitis Mice

Key
Quantitative Citation(s)

Outcomes

Significantly

reduced

Disease

Activity Index

(DAI) scores. [24]
Enhanced

intestinal

barrier

function.

Preclinical

TNBS-Induced

N Not specified
Colitis Rats

Significantly

decreased colon

and serum
concentrations of
TNF-a, IL-1B, IL-  [12]
6, and IL-23.

Reduced

percentage of

Th17 cells.

Preclinical

DSS-Induced

L 10, 20, 40 mg/kg
Colitis Mice

Ameliorated
symptoms and
histopathology.
Restored
expression of
tight J.unctlon [25]
proteins (ZO-1,
Occludin-1).
Suppressed
oxidative stress
via Nrf2/HO-1

pathway.
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| Clinical Trial | Mild-to-moderate Ulcerative Colitis Patients | A. paniculata extract (1200-1800
mg/day) for 8 weeks | More effective than placebo in inducing clinical remission. |[26] |

Experimental Protocols

The following are generalized protocols for key in vitro and in vivo experiments to assess the
efficacy of andrographolide. Researchers should optimize these protocols based on their
specific experimental setup and reagents.

Protocol 1: In Vitro Macrophage Anti-inflammatory
Assay

This protocol assesses the ability of andrographolide to inhibit the production of pro-
inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
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Cell Culture & Seeding

1. Culture RAW264.7 macrophage
in DMEM with 10% FBS.
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:

2. Seed cells in a 96-well plate
(5x1074 cells/well) and
allow to adhere overnight.

Trea

ment

3. Pre-treat cells with various
concentrations of Andrographolide
(e.g., 0.1-50 uM) for 1-2 hours.

:

4. Stimulate cells with LPS
(e.g., 1 pg/mL) for 24 hours.
Include vehicle and unstimulated controls.

Endpoint

Analysis

5. Collect supernatant for
cytokine analysis (ELISA for
TNF-a, IL-6, IL-1B).

:

6. Perform cell viability assay
(e.g., MTT) on remaining cells
to check for cytotoxicity.

Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of andrographolide's anti-inflammatory effect.

Methodology:

o Cell Culture: Culture murine macrophage cell line RAW264.7 in Dulbecco’'s Modified Eagle
Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-
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streptomycin at 37°C in a 5% CO2 incubator.

o Seeding: Seed cells into a 96-well plate at a density of 5 x 10”4 cells/well and allow them to
adhere overnight.

e Treatment:

o Prepare stock solutions of andrographolide (e.g., in DMSO) and dilute to final
concentrations in cell culture medium. Ensure the final DMSO concentration is non-toxic
(e.g., <0.1%).

o Remove the old medium and pre-treat the cells with varying concentrations of
andrographolide (e.g., 0.1, 1, 5, 10, 25, 50 uM) for 1-2 hours.

o Stimulation: Add LPS to a final concentration of 1 pg/mL to the wells (except for the
unstimulated control group) and incubate for 24 hours.

e Cytokine Measurement:
o Centrifuge the plate to pellet any detached cells.

o Collect the supernatant and measure the concentrations of TNF-q, IL-6, and IL-1[3 using
commercially available ELISA kits, following the manufacturer's instructions.[9][27]

 Viability Assay: Assess the cytotoxicity of andrographolide using an MTT or similar viability
assay on the remaining cells to ensure that the observed reduction in cytokines is not due to
cell death.[28]

Protocol 2: In Vivo Collagen-Induced Arthritis (CIA)
Model in Mice

This protocol describes the induction of arthritis in mice and the subsequent treatment with
andrographolide to evaluate its therapeutic potential.
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Day 0: Primary Immunization

(Cll) with Complete Freund's
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Day 21: Booster Immunization
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Freund's Adjuvant (IFA).

'

4. Administer intradermal booster
injection.

Treatment & Monitoring (Day 21-42)

5. Upon arthritis onset, randomize mice
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Andrographolide 100 mg/kg).

6. Administer treatment daily
(e.g., oral gavage).

7. Monitor arthritis score, paw
thickness, and body weight 3x/week.
Day 42: Endpoint Analysis
8. Collect blood for cytokine and
antibody analysis (ELISA).

'

9. Harvest paws for histological
assessment of joint damage
(H&E, Safranin-O).
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Caption: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.
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Methodology:

Animals: Use male DBA/1 mice, 8-10 weeks old.

Primary Immunization (Day 0):

o Prepare an emulsion of 100 pg of bovine type Il collagen (CII) in 100 pL of Complete
Freund's Adjuvant (CFA).

o Administer a 100 pL intradermal injection at the base of the tail.

Booster Immunization (Day 21):
o Prepare an emulsion of 100 pg of Cll in 100 pL of Incomplete Freund's Adjuvant (IFA).
o Administer a 100 pL intradermal booster injection.

Treatment:

o Monitor mice for signs of arthritis starting around day 21.
o Upon onset (clinical score > 1), randomize mice into treatment groups.

o Administer andrographolide (e.g., 100 mg/kg, dissolved in a vehicle like 0.5% CMC-Na) or
vehicle daily via oral gavage for a specified period (e.g., 21 days).[17]

e Monitoring:

o Assess the clinical arthritis score and measure paw thickness using a caliper 3 times per
week.

o Monitor body weight throughout the study.
e Endpoint Analysis (e.g., Day 42):

o Collect blood via cardiac puncture to measure serum levels of anti-Cll antibodies and
cytokines (TNF-a, IL-1B, IL-6) by ELISA.[17]
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o Harvest hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with
Hematoxylin and Eosin (H&E) and Safranin-O to assess inflammation, pannus formation,

and cartilage/bone erosion.[17]

Protocol 3: In Vivo Experimental Autoimmune
Encephalomyelitis (EAE) Model in Mice

This protocol details the induction of an MS-like disease in mice to test the efficacy of
andrographolide.

Methodology:
e Animals: Use female C57BL/6 mice, 8-12 weeks old.
e EAE Induction (Day 0):

o Prepare an emulsion of 200 pg of MOG35-55 peptide in Complete Freund's Adjuvant
(CFA) containing 4 mg/mL Mycobacterium tuberculosis.

o Administer a 100 pL subcutaneous injection on the upper back.

o Administer 200 ng of Pertussis toxin (PTX) in PBS via intraperitoneal (i.p.) injection on Day
0 and Day 2.

e Treatment:

o Begin treatment either prophylactically (from Day 0) or therapeutically (upon onset of

symptoms, around Day 10-12).

o Administer andrographolide (e.g., 1-4 mg/kg) or vehicle (e.g., PBS with a solubilizing
agent) daily via i.p. injection.[21]

¢ Monitoring:

o Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (O=normal, 1=limp
tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis,

5=moribund).

© 2025 BenchChem. All rights reserved. 15/18 Tech Support


https://consensus.app/papers/andrographolide-benefits-rheumatoid-arthritis-via-wang-tan/c50fa4b1ba965f3e88b6007cba0a50cf/
https://www.frontiersin.org/10.3389/conf.fimmu.2013.02.00301/event_abstract
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Record body weight daily.
e Endpoint Analysis:
o At the peak of the disease or a pre-determined endpoint, euthanize mice.

o Perfuse with PBS and collect spinal cords and brains. Fix in formalin for histological
analysis (e.g., Luxol Fast Blue for demyelination, H&E for inflammation).[21]

o Alternatively, isolate mononuclear cells from the CNS to analyze immune cell populations
by flow cytometry or restimulate splenocytes with MOG peptide to measure cytokine
production (e.g., IFN-y, IL-17) by ELISA.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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